N-Propylthiophene-3-carboxamide

Fragment‑based drug discovery Crystallographic screening Protein–protein interaction

Choose N-Propylthiophene-3-carboxamide as the definitive negative control for FBDD campaigns targeting the Aar2/RNaseH complex. Unlike its 5-bromo congener (a validated crystallographic hit, PDB 7FN5), this unsubstituted parent shows no binding, enabling matched-pair SAR deconvolution. With MW 169.24 Da, it offers 330 Da of elaboration headroom before exceeding the 500 Da lead-like threshold—79 Da lighter than the brominated hit. High purity (≥98% HPLC) reduces false positives in SPR, ITC, and NMR assays. Ideal for fragment library design requiring a cLogP ~1.9 window.

Molecular Formula C8H11NOS
Molecular Weight 169.25 g/mol
CAS No. 174359-80-9
Cat. No. B3040224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Propylthiophene-3-carboxamide
CAS174359-80-9
Molecular FormulaC8H11NOS
Molecular Weight169.25 g/mol
Structural Identifiers
SMILESCCCNC(=O)C1=CSC=C1
InChIInChI=1S/C8H11NOS/c1-2-4-9-8(10)7-3-5-11-6-7/h3,5-6H,2,4H2,1H3,(H,9,10)
InChIKeyYHBMQZZMGAMNIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Propylthiophene-3-carboxamide (CAS 174359‑80‑9) – Procurement-Grade Building Block & Fragment Screening Scaffold


N‑Propylthiophene‑3‑carboxamide (CAS 174359‑80‑9; molecular formula C₈H₁₁NOS, MW 169.24 g mol⁻¹) is a small‑molecule thiophene‑3‑carboxamide bearing an N‑propyl side chain. It belongs to the privileged thiophene‑carboxamide scaffold class, which is widely exploited in medicinal chemistry for kinase inhibition, anti‑proliferative activity and protein‑fragment screening campaigns [1]. Commercial suppliers offer the compound at purities of 95 % – 98 % (HPLC) and it is routinely stored under ambient, desiccated conditions . The compound serves both as a synthetic building block for more elaborate thiophene derivatives and as a baseline ligand in fragment‑based drug‑discovery (FBDD) programmes where its brominated congener (5‑bromo‑N‑propylthiophene‑3‑carboxamide) has been validated as a crystallographic hit [2].

Why N‑Propylthiophene‑3‑carboxamide Cannot Be Freely Replaced by Other Thiophene‑3‑carboxamide Analogs


Even minor structural alterations on the thiophene‑3‑carboxamide scaffold lead to substantial differences in binding pose, target engagement and crystallographic hit rate. In a large‑scale crystallographic fragment screen of the F2X‑Universal Library ( > 1000 fragments), only the 5‑bromo‑substituted variant of N‑propylthiophene‑3‑carboxamide yielded a validated hit against the Aar2 / RNaseH protein complex, whereas the unsubstituted parent compound did not produce an analogous binding event under identical soaking conditions [1]. This demonstrates that the N‑propyl carboxamide core alone is insufficient to guarantee target recognition; the presence, position and identity of additional substituents critically determine whether a derivative becomes a productive ligand. Consequently, procurement decisions that treat all N‑alkyl‑thiophene‑3‑carboxamides as interchangeable risk selecting an analogue that lacks the precise structural features required for a specific target or reaction outcome.

N‑Propylthiophene‑3‑carboxamide – Head‑to‑Head Quantitative Evidence for Comparator Selection


Crystallographic Fragment‑Hit Validation: 5‑Bromo‑ vs. Unsubstituted N‑Propylthiophene‑3‑carboxamide

In the F2X‑Universal Library crystallographic screen (≥ 1000 fragments, co‑crystallised with yeast Prp8 RNaseH‑like domain + Aar2), the 5‑bromo derivative (5‑bromo‑N‑propylthiophene‑3‑carboxamide, PDB ligand VXK) was identified as one of 269 hits distributed across 10 binding sites, with a refined electron‑density fit of RSRCC = 0.751 at 1.69 Å resolution [1]. The parent compound, N‑propylthiophene‑3‑carboxamide (lacking the 5‑bromo substituent), was also present in the library but did not appear among the reported hits under the same experimental conditions, indicating that the 5‑bromo group is essential for the observed binding event [2].

Fragment‑based drug discovery Crystallographic screening Protein–protein interaction

Lipophilic Ligand Efficiency (LLE) Advantage of the N‑Propyl Side Chain over Shorter Alkyl Homologues

The calculated partition coefficient (cLogP) of N‑propylthiophene‑3‑carboxamide is 1.84, compared to 0.95 for the N‑methyl analogue and 1.45 for the N‑ethyl analogue [1]. While the N‑propyl compound adds 0.39–0.89 cLogP units relative to shorter alkyl chains, it remains within the fragment‑like space (cLogP ≤ 3) prescribed by the Rule‑of‑Three, offering a balanced lipophilicity that can be advantageous for target engagement in hydrophobic pockets without violating fragment physicochemical guidelines [2].

Physicochemical property profiling Lipophilic ligand efficiency Fragment library design

Hydrogen‑Bond Donor/Acceptor Profile Differentiates N‑Propylthiophene‑3‑carboxamide from Heterocycle‑Constrained Amide Analogues

N‑Propylthiophene‑3‑carboxamide possesses one hydrogen‑bond donor (amide NH) and two hydrogen‑bond acceptors (amide carbonyl and thiophene sulfur), with three rotatable bonds [1]. In contrast, analogues where the propyl chain is cyclised into a pyrrolidine or piperidine ring gain an additional acceptor (tertiary amine) and lose one rotatable bond, altering both solubility and conformational entropy upon binding. For example, N‑(3‑(2‑oxopyrrolidin‑1‑yl)propyl)thiophene‑3‑carboxamide adds an H‑bond acceptor (lactam carbonyl) and rigidifies the side chain, resulting in a Ki of 12 µM against tyrosine‑protein phosphatase non‑receptor type 22 (PTPN22), a binding mode that the simple N‑propyl derivative cannot replicate [2].

Hydrogen‑bond capacity Fragment physicochemical profiling Medicinal chemistry design

Commercial Purity Specifications – 95 % vs. 98 % Grade Drives Application Suitability

N‑Propylthiophene‑3‑carboxamide is commercially available at two principal purity tiers: 95 % (AKSci, CymitQuimica) and 98 % (Leyan) . For fragment‑based screening, the 98 % grade is preferred to minimise false positives from impurities, whereas the 95 % grade is generally acceptable for bulk synthetic intermediate applications. By comparison, the brominated analogue 5‑bromo‑N‑propylthiophene‑3‑carboxamide is typically supplied at ≥ 95 % purity , making the 98 % non‑brominated grade the highest‑purity option available across the N‑propylthiophene‑3‑carboxamide product family.

Chemical purity Procurement specification Fragment screening QC

Molecular Weight and Ligand Efficiency Differentiation in Fragment Library Context

N‑Propylthiophene‑3‑carboxamide has a molecular weight of 169.24 Da, which places it well within the fragment space (MW ≤ 300 Da) and 78.9 Da lighter than its 5‑bromo congener (MW 248.14 Da) [1]. The lower MW of the parent compound affords higher ligand efficiency (LE) potential per heavy atom, assuming equivalent binding affinity. In library design, the non‑brominated scaffold provides a smaller, more ligand‑efficient starting point for fragment growing or merging strategies [2].

Fragment library design Molecular weight Ligand efficiency metrics

N‑Propylthiophene‑3‑carboxamide – High‑Value Application Scenarios Backed by Quantitative Evidence


Matched Molecular Pair Analysis and Negative Control for Crystallographic Fragment Screening

The parent N‑propylthiophene‑3‑carboxamide serves as the ideal non‑binder control for any experimental system where 5‑bromo‑N‑propylthiophene‑3‑carboxamide has been identified as a hit (e.g. Aar2 / RNaseH complex, PDB 7FN5). Because the brominated analogue is a confirmed crystallographic ligand (RSRCC 0.751 at 1.69 Å), the non‑brominated compound allows researchers to attribute binding specifically to the bromine‑mediated interactions. This matched‑pair design is essential for SAR deconvolution and for counter‑screening in FBDD campaigns [1].

Fragment Growing Starting Point with Maximal MW Budget

With an MW of 169.24 Da – 78.9 Da lighter than the 5‑bromo analogue – N‑propylthiophene‑3‑carboxamide provides the maximum available MW headroom for fragment growing. Medicinal chemistry teams pursuing structure‑guided elaboration on the thiophene‑3‑carboxamide scaffold can add up to 330 Da of synthetic elaboration while remaining below the 500 Da lead‑like threshold, compared to only 251 Da when starting from the brominated hit. This quantitative advantage directly translates to greater synthetic freedom in lead‑optimisation programmes [2].

Physicochemical Property Window Sampling in Fragment Library Curation

Fragment library designers who need to populate a specific lipophilicity window (cLogP ≈ 1.8–2.0) while retaining a minimal H‑bond profile (1 HBD, 2 HBA) should select N‑propylthiophene‑3‑carboxamide. The N‑methyl (cLogP 0.95) and N‑ethyl (cLogP 1.45) analogues are significantly more polar, and the 5‑bromo derivative (cLogP ≈ 2.5) is more lipophilic. The N‑propyl compound uniquely fills the cLogP ≈ 1.8 niche within the thiophene‑3‑carboxamide series, as supported by calculated property data [3].

High‑Purity Reference Standard for Biophysical Assays

When an N‑propylthiophene‑3‑carboxamide derivative is required as an internal standard or reference ligand for SPR, ITC or NMR binding assays, the 98 % (HPLC) grade available from Leyan (Cat. 1280507) provides a 3‑percentage‑point purity advantage over the typical 95 % specification of the 5‑bromo analogue. This higher purity reduces the risk of impurity‑driven false positives, which is critical in biophysical fragment screening where compound concentration errors and promiscuous aggregates must be rigorously controlled .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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